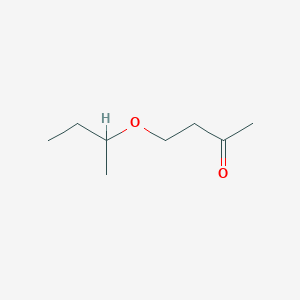

4-sec-Butoxy-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yloxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCAIYGWLZKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336989 | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57545-63-8 | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-sec-Butoxy-2-butanone: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butoxy-2-butanone, a bifunctional organic molecule incorporating both a ketone and an ether moiety, presents a unique chemical scaffold for research and development. Its structure suggests potential utility as a versatile building block in organic synthesis, a specialty solvent, or a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected reactivity, and appropriate analytical and handling protocols.

Core Chemical Properties

This compound, with the chemical formula C₈H₁₆O₂, possesses a molecular weight of approximately 144.21 g/mol .[1][2] Its structure features a butane backbone with a ketone at the 2-position and a sec-butoxy group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 57545-63-8 | [2][3] |

| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [4] |

| Canonical SMILES | CCC(C)OCCC(=O)C | [4] |

Synthesis of this compound: A Williamson Ether Synthesis Approach

A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[5][6][7][8][9] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, a plausible route involves the reaction of the sodium salt of 4-hydroxy-2-butanone with 2-bromobutane.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas will be evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Sₙ2 Reaction: Add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by its two functional groups: the ketone and the ether.

Ketone Reactivity

The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition reactions.[10][11][12][13][14]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-sec-butoxy-2-butanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13]

-

Grignard and Organolithium Reactions: Reaction with Grignard reagents or organolithium reagents will lead to the formation of tertiary alcohols.[10]

-

Wittig Reaction: The Wittig reaction with a phosphonium ylide can be employed to convert the carbonyl group into an alkene.[11]

-

Enolate Formation: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol condensation.[11]

Ether Reactivity

Ethers are generally unreactive, which is why they are often used as solvents.[15] However, the ether linkage can be cleaved under harsh conditions, typically with strong acids like HBr or HI.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₃ (of sec-butyl) |

| ~1.1 | Doublet | 3H | -CH(CH₃ )CH₂CH₃ |

| ~1.2-1.6 | Multiplet | 2H | -CH(CH₃)CH₂ CH₃ |

| ~2.1 | Singlet | 3H | -C(=O)CH₃ |

| ~2.7 | Triplet | 2H | -O-CH₂CH₂ -C(=O)- |

| ~3.5 | Triplet | 2H | -O-CH₂ CH₂-C(=O)- |

| ~3.6 | Sextet | 1H | -O-CH (CH₃)CH₂CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment |

| ~10 | -CH₂CH₃ (of sec-butyl) |

| ~20 | -CH(CH₃ )CH₂CH₃ |

| ~30 | -C(=O)CH₃ |

| ~30 | -CH(CH₃)CH₂ CH₃ |

| ~45 | -O-CH₂CH₂ -C(=O)- |

| ~68 | -O-CH₂ CH₂-C(=O)- |

| ~75 | -O-CH (CH₃)CH₂CH₃ |

| ~208 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretch and various C-O and C-H stretching and bending vibrations.[16][17]

-

C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[17]

-

C-O-C stretch: A prominent band in the region of 1150-1085 cm⁻¹.

-

sp³ C-H stretch: Multiple bands in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 144. The fragmentation pattern would be expected to involve cleavage alpha to the carbonyl group and cleavage of the ether bond. Common fragments would include the acetyl cation (CH₃CO⁺) at m/z 43 and fragments resulting from the loss of the sec-butoxy group or parts thereof.[1]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

Gas Chromatography (GC): GC is an excellent method for determining the purity of the compound and for monitoring reaction progress. A non-polar or medium-polarity column would be suitable.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. For compounds like ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[18][19]

Safety, Handling, and Storage

As a compound containing an ether linkage, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[20]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

-

Storage: Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[21] It should be stored away from oxidizing agents.[21] The date of receipt and opening should be clearly marked on the container.

-

Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation.

Potential Applications

While specific applications for this compound are not extensively documented, its bifunctional nature suggests several potential uses:

-

Organic Synthesis: As a functionalized ketone, it can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[22][23][24] The ketone can be used for chain extension or the introduction of other functional groups, while the ether provides a stable, yet potentially cleavable, protecting group.

-

Flavor and Fragrance: Short-chain ketones and ethers are often used in the flavor and fragrance industry.[22] The specific sensory properties of this compound would need to be evaluated.

-

Specialty Solvents: The combination of a polar ketone and a less polar ether group may impart unique solvency properties, making it a candidate for specific applications in coatings, resins, and cleaning formulations.[25]

Conclusion

This compound is a molecule with significant potential in various fields of chemical research and development. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. Proper handling and storage are crucial to mitigate the risk of peroxide formation. Further investigation into its specific applications is warranted and could unveil novel uses for this versatile chemical building block.

References

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

-

Wikipedia. Ketone. [Link]

-

Chemwin. Ether use and preservation instructions, so that life is more secure and assured. [Link]

-

PubMed. Determination of Aldehydes, Ketones, Esters, and Ethers in Air Using Porapak N and Charcoal. [Link]

-

UH Pressbooks. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry. [Link]

-

Williamson Ether Synthesis. [Link]

-

PubChem. 4-Butoxy-2-butanone. [Link]

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

-

Quora. What are the uses of ketone? [Link]

-

Organic Syntheses. 4,4-dimethoxy-2-butanone. [Link]

-

ResearchGate. Typical approaches to the α-functionalization of ketones and our design... [Link]

-

University of St Andrews. Ethers. [Link]

-

Organic Letters. An Efficient and General Approach to β-Functionalized Ketones. [Link]

-

PubChemLite. This compound (C8H16O2). [Link]

-

The Good Scents Company. 4-ethoxy-2-butanone. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. Synthesis method of 4-hydroxy-2-butanone.

-

Nature. Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]

-

Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

-

Chemsrc. 4-Ethoxy-2-butanone. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

YouTube. What Are The Common Uses Of Ketones? - Chemistry For Everyone. [Link]

-

Juniper Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]

-

Honeywell. Water determination in aldehydes and ketones. [Link]

-

Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

-

The University of Edinburgh Health and Safety Department. Ethers - Handling and control of exposure. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

YouTube. Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

-

EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

- Google Patents. Process for producing 4-hydroxy-2-butanone or butanol.

-

ResearchGate. Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of 2-Butanone. [Link]

-

Cargo Handbook. Ether. [Link]

-

SpectraBase. 4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum. [Link]

-

Doc Brown's Chemistry. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one. [Link]

-

Oreate AI Blog. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. [Link]

-

NIST. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

Sources

- 1. 4-Butoxy-2-butanone | C8H16O2 | CID 537791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 8. francis-press.com [francis-press.com]

- 9. youtube.com [youtube.com]

- 10. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 11. Ketone - Wikipedia [en.wikipedia.org]

- 12. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry [pressbooks-dev.oer.hawaii.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jackwestin.com [jackwestin.com]

- 15. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]

- 16. youtube.com [youtube.com]

- 17. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 21. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. communities.springernature.com [communities.springernature.com]

- 25. quora.com [quora.com]

Introduction: Unpacking the Utility of a Bifunctional Building Block

An In-depth Technical Guide to 4-sec-Butoxy-2-butanone (CAS 57545-63-8)

This compound, registered under CAS number 57545-63-8, is a unique organic molecule that merges two pivotal functional groups: a ketone and an ether.[1] This bifunctionality makes it a valuable intermediate and building block in synthetic organic chemistry.[2] While not a household name, its structural components are present in a vast array of more complex molecules, suggesting its potential utility in the synthesis of novel compounds for materials science, agrochemicals, and pharmaceutical research.

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its logical synthesis, robust analytical characterization, inherent reactivity, and safe handling protocols. The insights herein are designed to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies.

Core Physicochemical and Spectroscopic Profile

Commercially, this compound is typically supplied as a clear, colorless to pale yellow liquid with a minimum purity of 90%, as determined by Gas Chromatography (GC).[2][3][4] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 57545-63-8 | [2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | [2][3][4] |

| Molecular Weight | 144.21 g/mol | [2][3][4] |

| Physical State | Liquid (at 20°C) | [3] |

| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [1] |

| SMILES | CCC(C)OCCC(=O)C | [1] |

| InChI | 1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | [1][4] |

Predicted Spectroscopic Signature

Direct spectroscopic data for this specific molecule is scarce in peer-reviewed literature. However, based on its structure and data from analogous compounds like 4-(4-hydroxyphenyl)-2-butanone and 4-butoxy-2-butanone, we can reliably predict its spectral characteristics.[5][6] This predictive analysis is crucial for any researcher aiming to verify the compound's identity.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butoxy group, but key signals would include a singlet for the terminal methyl ketone protons (CH₃-C=O), multiplets for the ethyl group protons (CH₃-CH₂-), a multiplet for the methine proton of the sec-butoxy group (-O-CH-), and triplets corresponding to the methylene groups of the butanone backbone (-O-CH₂-CH₂-C=O).

-

¹³C NMR: The carbon spectrum should distinctly show a signal for the carbonyl carbon at the lower field (downfield), typically in the range of 205-215 ppm.[5] Other signals would correspond to the eight unique carbon atoms in the aliphatic region.

-

FTIR: The infrared spectrum will be dominated by two characteristic peaks: a strong, sharp absorption band around 1715 cm⁻¹ , indicative of the ketone carbonyl (C=O) stretch, and a strong C-O-C stretching band for the ether linkage, typically found in the 1100-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron impact ionization would likely result in a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would include the alpha-cleavage of the ketone, leading to a prominent acetyl cation fragment at m/z = 43 (CH₃CO⁺), a characteristic feature of methyl ketones.[5]

Sources

4-sec-Butoxy-2-butanone synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 4-sec-Butoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized ketone with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and fragrance compounds. Its structure, featuring a ketone and a secondary ether, allows for diverse chemical transformations. This guide provides a comprehensive technical overview of the primary synthetic precursors and logical pathways for the synthesis of this compound. We will delve into two principal retrosynthetic strategies: the etherification of a key hydroxylated intermediate and the conjugate addition of an alcohol to an α,β-unsaturated ketone. Each strategy will be analyzed from a mechanistic standpoint, with detailed experimental protocols and a comparative analysis to guide researchers in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

This compound (C8H16O2) is an organic molecule whose utility is derived from its bifunctional nature.[1][2] The ketone moiety can undergo nucleophilic addition, condensation, and α-functionalization reactions, while the ether linkage provides stability and influences the molecule's polarity and steric profile. Understanding the most efficient and logical pathways to its synthesis is crucial for its practical application.

A retrosynthetic analysis reveals two primary disconnection points, suggesting the most viable precursor sets:

-

Strategy A: C-O Bond Disconnection (Etherification Route) : Disconnecting the ether bond between the oxygen and the sec-butyl group points to 4-hydroxy-2-butanone and a sec-butyl electrophile (e.g., 2-bromobutane) as the key precursors. This approach is analogous to the well-established Williamson ether synthesis.

-

Strategy B: C-C Bond Disconnection (Michael Addition Route) : A 1,4-disconnection across the butanone backbone suggests a conjugate addition pathway. This identifies 2-butanol and methyl vinyl ketone (MVK) as the fundamental precursors.

This guide will explore both strategies, with a primary focus on Strategy A, which relies on a more readily synthesized and stable intermediate.

Figure 1: Retrosynthetic pathways for this compound.

Primary Synthesis Strategy: The Etherification Pathway

This robust, multi-step approach involves the initial synthesis of the critical precursor, 4-hydroxy-2-butanone, followed by the introduction of the sec-butoxy group.

Core Precursor: Synthesis of 4-Hydroxy-2-butanone

4-Hydroxy-2-butanone (HB) is a vital intermediate for various chemical products, including fragrances and vitamins.[3][4] Its synthesis is most commonly achieved via an aldol condensation reaction.

Methodology: Aldol Condensation of Acetone and Formaldehyde

This reaction is a cornerstone of C-C bond formation. Acetone, acting as the nucleophile via its enolate form, attacks the electrophilic carbonyl carbon of formaldehyde.[3][5]

-

Mechanism : The reaction is typically catalyzed by a base, which deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then attacks formaldehyde, followed by protonation of the resulting alkoxide to yield 4-hydroxy-2-butanone.

-

Causality of Experimental Choices :

-

Catalyst : A dilute alkaline solution is used to generate the enolate catalytically without promoting excessive self-condensation of acetone or Cannizzaro reactions of formaldehyde.[4][6]

-

Reactant Ratio : Acetone is often used in excess to maximize the reaction with formaldehyde and minimize the formation of di-addition byproducts.[6]

-

Temperature Control : The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as dehydration of the product to methyl vinyl ketone.

-

Caption: Aldol condensation workflow for 4-hydroxy-2-butanone synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-butanone

-

Setup : Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and an addition funnel. Cool the reactor to 0-5 °C using a circulating chiller.

-

Charging Reactants : Charge the reactor with acetone (e.g., 10 molar equivalents) and a dilute aqueous solution of sodium hydroxide (e.g., 5% w/w).

-

Addition : Slowly add an aqueous solution of formaldehyde (37 wt. %, 1 molar equivalent) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4-6 hours until reaction completion is confirmed by GC analysis.

-

Workup : Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.

-

Purification : Remove the excess acetone under reduced pressure. The resulting aqueous solution of 4-hydroxy-2-butanone can be used directly in the next step or purified further by vacuum distillation.

Etherification via Williamson Synthesis

With 4-hydroxy-2-butanone in hand, the final step is to form the ether linkage. The Williamson ether synthesis is the classical and most direct method for this transformation.

-

Mechanism : A strong base is used to deprotonate the hydroxyl group of 4-hydroxy-2-butanone, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide from a sec-butyl electrophile (e.g., 2-bromobutane) in an SN2 reaction.

-

Causality of Experimental Choices :

-

Base : A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol, driving the reaction to completion. Sodium hydroxide can also be used, but the equilibrium may be less favorable.

-

Solvent : An aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is chosen to solvate the cation without interfering with the nucleophile.

-

Electrophile : A secondary halide like 2-bromobutane is used. Note that elimination (E2) is a competing side reaction with secondary halides, which can be minimized by using a less-hindered base and controlling the temperature.

-

Caption: Williamson ether synthesis workflow for the final product.

Experimental Protocol: Synthesis of this compound

-

Setup : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Deprotonation : Cool the flask to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Slowly add a solution of 4-hydroxy-2-butanone (1 equivalent) in THF. Allow the mixture to stir at room temperature for 1 hour.

-

Nucleophilic Substitution : Add 2-bromobutane (1.2 equivalents) dropwise. Heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and monitor by TLC or GC until the starting material is consumed.

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield this compound.

Alternative Synthesis Strategy: The Michael Addition Pathway

An alternative approach involves the conjugate (or 1,4-) addition of an alcohol to an α,β-unsaturated ketone.[7]

-

Precursors : 2-Butanol and Methyl Vinyl Ketone (MVK).

-

Mechanism : The reaction requires a base to deprotonate 2-butanol, forming the sec-butoxide nucleophile. This alkoxide then adds to the β-carbon of MVK, an excellent Michael acceptor.[7][8] The resulting enolate is then protonated during workup to give the final product.

-

Challenges :

-

MVK Instability : Methyl vinyl ketone is highly toxic, volatile, and prone to polymerization.[9] Its synthesis and handling require significant precautions. It can be synthesized by the dehydration of 4-hydroxy-2-butanone, which links it back to the primary strategy's intermediate.[9][10]

-

Reversibility : The Michael addition of alkoxides can be reversible, potentially leading to lower yields compared to the Williamson ether synthesis.

-

Comparative Analysis of Synthesis Routes

| Feature | Strategy A: Etherification | Strategy B: Michael Addition |

| Key Precursors | 4-Hydroxy-2-butanone, 2-Bromobutane | 2-Butanol, Methyl Vinyl Ketone (MVK) |

| Precursor Stability | 4-Hydroxy-2-butanone is relatively stable in solution. 2-Bromobutane is a standard reagent. | MVK is unstable, toxic, and polymerizes easily.[9] |

| Key Reactions | Aldol Condensation, Williamson Ether Synthesis | Michael (1,4-Conjugate) Addition |

| Reaction Control | Well-established, high-yielding reactions. Side reactions (e.g., E2) are manageable. | The reaction can be reversible. Polymerization of MVK is a major concern. |

| Atom Economy | Moderate; produces salt byproduct in the etherification step. | High; potentially 100% atom economical. |

| Overall Viability | High . This is the preferred route due to the use of more stable intermediates and more reliable, well-understood reactions. | Moderate to Low . Primarily limited by the hazardous nature and instability of MVK. Best suited for specialized applications where MVK is readily available. |

Conclusion

For the synthesis of this compound, the most reliable and scalable pathway for research and development is a two-stage approach centered on the etherification of 4-hydroxy-2-butanone . The core of this strategy lies in the efficient synthesis of the 4-hydroxy-2-butanone precursor via the aldol condensation of acetone and formaldehyde, followed by a robust Williamson ether synthesis with a suitable sec-butyl electrophile. While the Michael addition of 2-butanol to methyl vinyl ketone presents a more atom-economical alternative, the significant handling challenges and instability associated with MVK make it a less practical choice for most laboratory and industrial settings. This guide provides the foundational knowledge and actionable protocols for scientists to successfully synthesize this valuable chemical building block.

References

- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. Google Patents.

-

4,4-dimethoxy-2-butanone - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry . Master Organic Chemistry. (2023-05-24). Available at: [Link]

- JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol - Google Patents. Google Patents.

-

Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. | Homework.Study.com . Study.com. Available at: [Link]

-

Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State - Semantic Scholar . Semantic Scholar. (2022-11-21). Available at: [Link]

-

This compound, min 90% (GC), 1 ml . Oakwood Chemical. Available at: [Link]

-

Possible Synthesis of MVK from 2-Butanone? - Chemistry Stack Exchange . Chemistry Stack Exchange. (2015-03-12). Available at: [Link]

-

4-Butoxy-2-butanone | C8H16O2 - PubChem . PubChem. Available at: [Link]

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega . ACS Publications. (2022-11-20). Available at: [Link]

-

Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

4-ethoxy-2-butanone, 60044-74-8 - The Good Scents Company . The Good Scents Company. Available at: [Link]

- US2371577A - Preparation of methyl vinyl ketone - Google Patents. Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Butoxy-2-butanone | C8H16O2 | CID 537791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US2371577A - Preparation of methyl vinyl ketone - Google Patents [patents.google.com]

Spectroscopic Data of 4-sec-Butoxy-2-butanone: An In-depth Technical Guide

Introduction

4-sec-Butoxy-2-butanone is a ketone and an ether, presenting a bifunctional molecular architecture of interest in various chemical syntheses. Its utility as a building block or intermediate necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural elucidation of this compound through these techniques relies on the fundamental principles of nuclear spin, molecular vibrations, and mass-to-charge ratio, respectively. Each method offers unique insights into the molecular framework, and a combinatorial approach provides the highest level of confidence in structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and similar molecules.

Molecular Structure and Synthesis Context

The molecular structure of this compound is foundational to interpreting its spectroscopic data. Understanding its likely synthetic origin provides context for potential impurities that may be observed.

A common and efficient method for the synthesis of such alkoxy ketones is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. In the context of this compound, this would likely involve the reaction of sodium sec-butoxide with a 4-halo-2-butanone.

Spectroscopic analysis is crucial to confirm the successful formation of the ether linkage and the retention of the ketone functionality, as well as to identify any unreacted starting materials or byproducts from potential side reactions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. Based on the analysis of structurally similar compounds such as 4-methoxy-2-butanone[6] and 4-ethoxy-2-butanone[7], the following spectral features are anticipated.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 | m | 1H | CH-O |

| ~ 3.5 | t | 2H | O-CH₂ |

| ~ 2.7 | t | 2H | CH₂-C=O |

| ~ 2.1 | s | 3H | CH₃-C=O |

| ~ 1.5 | m | 2H | CH₂-CH₃ |

| ~ 1.2 | d | 3H | CH-CH₃ |

| ~ 0.9 | t | 3H | CH₂-CH₃ |

Interpretation:

-

The methine proton (CH-O) of the sec-butoxy group is expected to be the most deshielded of the aliphatic protons attached to carbon, appearing as a multiplet around 3.6 ppm due to coupling with the adjacent methylene and methyl protons.

-

The methylene protons adjacent to the ether oxygen (O-CH₂) are expected to resonate as a triplet around 3.5 ppm, coupled to the adjacent methylene group.

-

The methylene protons adjacent to the carbonyl group (CH₂-C=O) will also be deshielded and appear as a triplet around 2.7 ppm.

-

A sharp singlet for the methyl protons of the acetyl group (CH₃-C=O) is anticipated around 2.1 ppm, as there are no adjacent protons to cause splitting.

-

The methylene protons of the ethyl group within the sec-butoxy moiety are expected as a multiplet around 1.5 ppm.

-

The methyl protons of the sec-butoxy group that are attached to the chiral center will appear as a doublet around 1.2 ppm, coupled to the methine proton.

-

The terminal methyl protons of the ethyl group in the sec-butoxy moiety will resonate as a triplet around 0.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the eight carbon atoms in unique chemical environments. The predicted chemical shifts are based on data from analogous compounds like 4-methoxy-2-butanone[8] and 4-ethoxy-2-butanone.[9]

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C=O |

| ~ 75 | CH-O |

| ~ 65 | O-CH₂ |

| ~ 45 | CH₂-C=O |

| ~ 30 | CH₃-C=O |

| ~ 29 | CH₂-CH₃ |

| ~ 19 | CH-CH₃ |

| ~ 10 | CH₂-CH₃ |

Interpretation:

-

The carbonyl carbon (C=O) is the most deshielded and will appear at a characteristic downfield shift of approximately 208 ppm.

-

The methine carbon of the sec-butoxy group (CH-O) will be found around 75 ppm.

-

The methylene carbon adjacent to the ether oxygen (O-CH₂) is expected at roughly 65 ppm.

-

The methylene carbon adjacent to the carbonyl group (CH₂-C=O) will resonate around 45 ppm.

-

The remaining aliphatic carbons will appear in the upfield region of the spectrum, with the acetyl methyl carbon (CH₃-C=O) around 30 ppm, the methylene carbon of the ethyl group at approximately 29 ppm, the methyl carbon attached to the chiral center near 19 ppm, and the terminal methyl carbon of the ethyl group being the most shielded at around 10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O and C-O bonds.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (alkane) |

| ~ 1715 | Strong, Sharp | C=O stretching (ketone) |

| ~ 1100 | Strong | C-O stretching (ether) |

Interpretation:

-

A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature, indicative of the carbonyl (C=O) stretching vibration of a saturated ketone.

-

Another strong absorption is expected around 1100 cm⁻¹ , corresponding to the C-O stretching vibration of the ether linkage.

-

The region between 2970 and 2850 cm⁻¹ will show strong C-H stretching vibrations from the various alkyl groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of 144.21 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Predicted data from PubChemLite suggests the monoisotopic mass to be 144.11504 Da.[10]

Predicted Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 87 | [M - C₄H₉O]⁺ or [CH₃COCH₂CH₂O]⁺ |

| 71 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several pathways, including alpha-cleavage and cleavage of the C-O bond.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere. [11][12][13][14]2. Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Pressure Application: If using a solid sample accessory, apply gentle pressure to ensure good contact between the sample and the crystal. For a liquid, this is generally not necessary.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background correction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. [15][16][17][18]2. Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each fragment ion versus its m/z.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and self-validating system for the structural confirmation of this compound. By understanding the predicted chemical shifts, coupling patterns, characteristic absorptions, and fragmentation pathways, researchers can confidently identify this molecule and assess its purity. The experimental protocols outlined provide a foundation for obtaining high-quality data. This in-depth guide serves as a valuable resource for scientists and professionals engaged in chemical synthesis and analysis.

References

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry, 2018. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

SpectraBase. 4-(p-Methoxyphenyl)-2-butanone - Optional[13C NMR] - Spectrum. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PubChem. 2-Butanone, 4-methoxy-. [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). [Link]

-

PubChem. 4-Butoxy-2-butanone. [Link]

-

PubChem. 4-Ethoxy-2-butanone. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

Quora. Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. [Link]

-

PubChemLite. This compound (C8H16O2). [Link]

-

13-C NMR Protocol for beginners AV-400. [Link]

-

SpectraBase. 4,4-Dimethoxy-2-butanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

-

ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). [Link]

-

SpectraBase. 4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum. [Link]

-

PubChemLite. 4-ethoxy-2-butanone (C6H12O2). [Link]

-

NIST WebBook. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

-

NIST WebBook. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

-

YouTube. Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 4-METHOXY-2-BUTANONE(6975-85-5) 1H NMR spectrum [chemicalbook.com]

- 7. 4-ETHOXY-2-BUTANONE(60044-74-8) 1H NMR [m.chemicalbook.com]

- 8. 4-METHOXY-2-BUTANONE(6975-85-5) 13C NMR spectrum [chemicalbook.com]

- 9. 4-ETHOXY-2-BUTANONE(60044-74-8) 13C NMR [m.chemicalbook.com]

- 10. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. mt.com [mt.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

Introduction: The Bifunctional Significance of Alkoxy-butanones

An In-Depth Technical Guide to the Physical and Chemical Properties of Alkoxy-butanones

Alkoxy-butanones are a class of organic compounds characterized by a four-carbon ketone backbone (butanone) with an alkoxy group (-OR) substituent. Their molecular architecture, featuring both a carbonyl (ketone) group and an ether linkage, renders them significant bifunctional molecules. This duality provides two distinct and selectively addressable sites for chemical transformation, making them highly versatile building blocks in multi-step organic synthesis.[1] For researchers in drug development and medicinal chemistry, the ability to modify one functional group while leaving the other intact is a critical advantage, facilitating the construction of complex molecular frameworks for novel pharmaceuticals and agrochemicals.[1]

This guide offers a comprehensive exploration of the core physical and chemical properties of key alkoxy-butanones, providing field-proven insights into their reactivity, synthesis, and handling. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize these valuable synthetic intermediates.

Part 1: Core Physical Properties

The physical characteristics of alkoxy-butanones are primarily dictated by the length of the alkyl chain in the alkoxy group and its position on the butanone skeleton (e.g., 3-alkoxy vs. 4-alkoxy). These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Generally, alkoxy-butanones are colorless to light yellow liquids, often with a characteristic fruity odor.[1][2][3] They exhibit moderate boiling points and are flammable, a key consideration for laboratory safety.[3][4][5]

Data Presentation: Physical Properties of Common Alkoxy-butanones

The following table summarizes key quantitative data for representative alkoxy-butanones, providing a comparative overview for experimental design.

| Property | 4-Methoxy-2-butanone | 4-Ethoxy-2-butanone | 3-Methoxy-2-butanone | 3-Ethoxy-2-butanone |

| CAS Number | 6975-85-5[6] | 60044-74-8[1][2] | 17742-05-1[7][8] | 1679-38-5[9][10] |

| Molecular Formula | C₅H₁₀O₂[6] | C₆H₁₂O₂[2] | C₅H₁₀O₂[8] | C₆H₁₂O₂[9] |

| Molecular Weight | 102.13 g/mol [4][6] | 116.16 g/mol [1][2] | 102.13 g/mol [7][8] | 116.16 g/mol [9] |

| Appearance | Colorless to yellow liquid[4][11] | Colorless to light yellow liquid[1] | Liquid | Liquid |

| Boiling Point | 114-127 °C[4][6][11] | 153 °C[1][2][3] | Not specified | ~158 °C (est.)[10] |

| Density | ~0.9 g/cm³[4][6][11] | 0.92 g/cm³[1][2][3] | Not specified | Not specified |

| Flash Point | 25.5 °C[4][6] | ~40 °C[1][2] | Not specified | ~45 °C (est.)[10] |

| Solubility | Soluble in many organic solvents[4] | Not specified | Bio-based, aprotic solvent[8] | Soluble in water (est.)[10] |

Part 2: Chemical Properties and Synthetic Reactivity

The synthetic utility of alkoxy-butanones stems from the distinct reactivity of their ketone and ether functionalities. Understanding these pathways is essential for leveraging these molecules as intermediates.

Reactivity of the Carbonyl Group

The ketone's carbonyl group is the primary center of reactivity, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles.

This is the most fundamental reaction of ketones. A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.[12][13][14] This pathway is central to creating new carbon-carbon and carbon-heteroatom bonds.

Caption: General Mechanism of Nucleophilic Addition to an Alkoxy-butanone.

A common and synthetically useful transformation is the reduction of the ketone to a secondary alcohol (an alkoxy-butanol). This is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The resulting alkoxy-alcohols are themselves valuable bifunctional intermediates.[1]

Experimental Protocol: Reduction of 4-Ethoxy-2-butanone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-ethoxy-2-butanone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-butanol.

-

Purification: Purify the product via flash column chromatography if necessary.

The protons on the carbons alpha (α) to the carbonyl group are acidic (pKa ≈ 19-20) and can be removed by a strong base to form a nucleophilic enolate.[15][16] Enolates are powerful intermediates for forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

For unsymmetrical ketones like alkoxy-butanones, two different enolates can form. The choice of base and reaction conditions dictates the regioselectivity:

-

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered α-proton. This is favored by using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[17]

-

Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrium conditions, typically using a smaller, weaker base like an alkoxide (e.g., NaOEt) at room temperature.[17]

Causality Insight: LDA is a strong base (pKa of its conjugate acid is ~36), so deprotonation is fast, quantitative, and irreversible, "freezing" the reaction at the kinetically favored product.[15] Weaker alkoxide bases allow for equilibration, leading to the thermodynamically more stable product.

Caption: Kinetic vs. Thermodynamic Enolate Formation from an Alkoxy-butanone.

Reactivity of the Alkoxy Group

While less reactive than the ketone, the ether linkage can participate in specific transformations, particularly under forcing conditions.

-

Acid-Catalyzed Cleavage: Ethers are generally stable but can be cleaved by strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

-

Alkoxy Radicals: Under specific conditions (e.g., photoredox catalysis), the alkoxy group can be converted into a highly reactive alkoxy radical.[18][19] These high-energy intermediates can participate in unique transformations like hydrogen-atom transfer (HAT) or β-scission, enabling advanced synthetic strategies.[18][20]

Part 3: Synthesis of Alkoxy-butanones

A logical and widely applicable multi-step approach for synthesizing 4-alkoxy-2-butanones involves the initial synthesis of a hydroxylated precursor, 4-hydroxy-2-butanone, followed by an etherification step.[1]

-

Step 1: Aldol Condensation. 4-hydroxy-2-butanone is readily synthesized via an aldol condensation between acetone and formaldehyde.[1][21]

-

Step 2: Williamson Ether Synthesis. The hydroxyl group of 4-hydroxy-2-butanone is then alkylated to introduce the desired alkoxy group. This is a classic Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Caption: Synthetic Workflow for 4-Alkoxy-2-butanones.

Part 4: Applications and Safety

Applications in Drug Development

Alkoxy-butanones are valuable intermediates due to their dual functionality. For example, the related compound 4,4-dimethoxy-2-butanone is a key precursor in the synthesis of the sulfonamide antibiotic Sulfamerazine.[1] The ability to perform chemistry at the ketone (e.g., forming heterocycles) or modify the alkoxy group allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. Furthermore, some alkoxy-butanones, like 4-(4-methoxyphenyl)-2-butanone, are used in the flavor and fragrance industry and serve as intermediates for various pharmaceuticals.[22]

Safety and Handling

As a class of compounds, alkoxy-butanones require careful handling in a laboratory setting.

-

Flammability: They are flammable liquids with relatively low flash points. Keep away from heat, sparks, open flames, and other ignition sources.[23][24] Use explosion-proof electrical equipment.[23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[25] Handle in a well-ventilated area or a chemical fume hood.[26]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[23][24]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[23] Ensure adequate ventilation.

References

- 4-Ethoxy-2-butanone | CAS 60044-74-8 | Supplier - Benchchem. (URL: )

-

4-Methoxy-2-butanone - ChemBK. (URL: [Link])

-

Chemical Properties of 3-ethoxy-2-butanone - Cheméo. (URL: [Link])

-

2-Butanone, 4-ethoxy- - ChemBK. (URL: [Link])

-

3-Ethoxybutan-2-one | C6H12O2 | CID 13609260 - PubChem. (URL: [Link])

-

3-Ethoxy-3-methyl-2-butanone | C7H14O2 | CID 37509 - PubChem. (URL: [Link])

-

3-Ethoxy-3-hydroxy-2-butanone | C6H12O3 | CID 24977473 - PubChem. (URL: [Link])

-

4-Ethoxy-2-butanone | C6H12O2 | CID 536145 - PubChem. (URL: [Link])

-

3-ethoxy-2-butanone, 1679-38-5 - The Good Scents Company. (URL: [Link])

-

Photolysis and oxidation by OH radicals of two carbonyl nitrates: 4-nitrooxy-2-butanone and 5-nitrooxy-2-pentanone - ACP. (URL: [Link])

-

3-Methoxybutan-2-one | C5H10O2 | CID 12500500 - PubChem. (URL: [Link])

-

Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682) - FooDB. (URL: [Link])

-

2-Butanone, 3-methoxy-3-methyl- | C6H12O2 | CID 37508 - PubChem. (URL: [Link])

-

4-Ethoxy-2-butanone | CAS#:60044-74-8 | Chemsrc. (URL: [Link])

-

Describe how the target molecule (butanone) can be synthesized in... | Study Prep in Pearson+. (URL: [Link])

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (URL: [Link])

-

Enolate Chemistry - University of Liverpool. (URL: [Link])

-

Safety data sheet. (URL: [Link])

-

3-methoxy-3-methyl-2-butanone, 36687-98-6 - The Good Scents Company. (URL: [Link])

- Chem 360 Jasperse Ch. 22 Notes.

-

Kinetic plots for (a) the photolysis of 4-nitrooxy-2-butanone... - ResearchGate. (URL: [Link])

-

Organic Chemistry Short Notes | PDF | Alkene | Hydrogen Compounds - Scribd. (URL: [Link])

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (URL: [Link])

- 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (URL: )

-

21.2: Enols, Enolate Ions and Tautomerization - Chemistry LibreTexts. (URL: [Link])

-

Recent Advances in Application of Alkoxy Radical in Organic Synthesis - MDPI. (URL: [Link])

-

9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

-

Why do Carbonyl Compounds Undergo Nucleophilic Addition? - BYJU'S. (URL: [Link])

-

Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC - NIH. (URL: [Link])

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

Accessing Alkoxy Radicals via Frustrated Radical Pairs: Diverse Oxidative Functionalizations of Tertiary Alcohols - PMC - NIH. (URL: [Link])

-

Nucleophilic Addition Reactions of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (URL: [Link])

-

Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (URL: [Link])

-

Chemical Properties and Application Fields of Butanone. (URL: [Link])

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega - ACS Publications. (URL: [Link])

-

Safety Data Sheet: Butanone - Chemos GmbH&Co.KG. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-Ethoxy-2-butanone | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 3-Methoxybutan-2-one | C5H10O2 | CID 12500500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3-Ethoxybutan-2-one | C6H12O2 | CID 13609260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-ethoxy-2-butanone, 1679-38-5 [thegoodscentscompany.com]

- 11. 错误页 [amp.chemicalbook.com]

- 12. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Accessing Alkoxy Radicals via Frustrated Radical Pairs: Diverse Oxidative Functionalizations of Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemimpex.com [chemimpex.com]

- 23. bg.cpachem.com [bg.cpachem.com]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of 4-sec-Butoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-sec-Butoxy-2-butanone, a chemical intermediate of interest in various research and development applications. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. This document is structured to provide a deep understanding of the inherent hazards and the necessary control measures, moving beyond a simple recitation of procedural steps to explain the causality behind each recommendation.

Understanding the Inherent Risks: Hazard Identification and Classification

This compound (CAS No. 57545-63-8) is a flammable liquid that presents several health hazards requiring careful management.[1] A thorough understanding of its properties is the foundation of a robust safety protocol.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[2] This classification is based on its flashpoint, indicating that it can be ignited under typical laboratory ambient temperatures.

-

Skin Irritation, Category 2 (H315): Causes skin irritation.

-

Eye Irritation, Category 2A (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.

Signal Word: Warning[2]

Hazard Pictograms:

-

GHS02: Flame - Indicates a fire hazard.[2]

-

GHS07: Exclamation Mark - Indicates that it may cause irritation (skin, eye, respiratory), is harmful, or may have other less severe hazards.

The causality behind these classifications lies in the chemical's molecular structure and physical properties. As a ketone and an ether, it possesses a degree of polarity and volatility that contributes to its flammability and irritant properties. The vapor can readily form flammable mixtures with air, and direct contact with the liquid or vapor can elicit irritant responses in biological tissues.

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: Hierarchy of controls for managing risks associated with this compound.

1. Elimination and Substitution: While complete elimination of this compound may not be feasible for its intended applications, researchers should always consider if a less hazardous chemical can be substituted without compromising experimental outcomes.

2. Engineering Controls: This is the most critical line of defense. All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation. The ventilation system should be regularly maintained and certified to ensure adequate airflow.

3. Administrative Controls:

- Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all procedures involving this compound must be developed and readily accessible.

- Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this chemical before commencing any work.

- Labeling: All containers of this compound must be clearly labeled with its identity, hazard pictograms, and signal word.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as the primary means of protection. The appropriate PPE must be worn at all times when handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is crucial for preventing direct contact with this compound.

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

Skin Protection:

-

Gloves: Given that this compound is a ketone, glove selection is critical. Butyl rubber gloves offer excellent resistance to ketones and are the recommended choice for prolonged handling.[3][4][5] Nitrile gloves may provide limited protection for incidental splash contact but should not be used for extended periods as they have poor resistance to ketones.[6][7] Always inspect gloves for any signs of degradation before and during use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

Footwear: Closed-toe shoes are required in all laboratory settings.

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during certain emergency situations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Safe Handling and Storage: Preventing Incidents

Adherence to strict handling and storage protocols is paramount to preventing fires, spills, and exposures.

Handling:

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Ensure all containers are kept tightly closed when not in use.

-

Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep in a tightly sealed, properly labeled container.

-

Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for flammable liquids, it should be stored separately from oxidizing agents, strong acids, and strong bases.[8][9]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Spill Response:

Caption: Workflow for responding to a this compound spill.

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Eliminate all potential ignition sources.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Fire Response:

-

In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][10][11] Do not use a solid stream of water as it may spread the fire.

-

For a large fire, evacuate the area immediately and activate the fire alarm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information: Understanding the Health Effects

While specific toxicological data for this compound is not extensively available in the public domain, information on analogous ketones provides valuable insight into potential health effects. 2-Butanone (Methyl Ethyl Ketone, MEK), for example, is known to cause irritation to the eyes, skin, and respiratory tract.[12][13] Inhalation can lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.[12] Chronic exposure may lead to dermatitis.[14] Given the structural similarities, it is prudent to assume that this compound may elicit similar toxicological effects.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 57545-63-8 | [1] |

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed, and compatible container.

-

As a flammable liquid, it may be assigned the EPA Hazardous Waste Number D001.[15] The proper shipping name for waste flammable liquids is "Waste Flammable Liquids, n.o.s." with the UN number UN1993.[16]

-

Dispose of the waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[17] Do not pour down the drain or dispose of with regular trash.

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent implementation of a multi-faceted safety protocol. By adhering to the hierarchy of controls, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. This proactive and informed approach to safety is not only a regulatory requirement but also a fundamental aspect of responsible scientific practice.

References

-

Chemical Resistant Gloves: A Guide for Industrial Employers. (2025, November 6). AIBON SAFETY. [Link]

-

OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

-

FIGHTING FLAMMABLE LIQUID FIRES: A PRIMER PART 1: THE FAMILY OF FOAMS. (1993, January 1). Fire Engineering. [Link]

-

Foam Concentrates – Advanced Fire Suppression Solutions by EMACO GLOBAL. EMACO GLOBAL. [Link]

-

Gloves - Tables of Properties and Resistances. BYU Cleanroom. [Link]

-

Class B Foam Agents. Chemguard. [Link]

-

Types of Firefighting Foam Classes & Applications. (2024, July 8). International Fire & Safety Journal. [Link]

-

Foam fire suppression for high-risk environments: protecting flammable liquids and chemicals. (2023, October 27). Jensen Hughes. [Link]

-

Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

-

Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Safety. [Link]

-

Interpretation Document. (2015, June 4). Pipeline and Hazardous Materials Safety Administration - Department of Transportation. [Link]

-

Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. [Link]

-

Chemical Incompatibility Chart. Princeton EHS. [Link]

-

Toxicological Profile for 2-Butanone. (2020, October). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

HEALTH EFFECTS - Toxicological Profile for 2-Butanone. NCBI. [Link]

-

RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. (2019, November 20). ScienceDirect. [Link]

-

4-Butoxy-2-butanone. PubChem. [Link]

-

Hazmat Placards and UN Numbers: What You Need to Know. (2020, August 24). SafeRack. [Link]

-

List of dangerous goods in numerical order See Volume II 3.2.2 Table. UNECE. [Link]

-

40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

-

The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Duke Safety. [Link]

-

This compound (C8H16O2). PubChemLite. [Link]

-

Safety (MSDS) data for 2-butanone. Oxford University. [Link]

-

4-ethoxy-2-butanone, 60044-74-8. The Good Scents Company. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. emacoglobal.com [emacoglobal.com]

- 3. safetyware.com [safetyware.com]

- 4. aibonsafety.com [aibonsafety.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. gloves.com [gloves.com]

- 7. soscleanroom.com [soscleanroom.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fireengineering.com [fireengineering.com]

- 11. chemguard.com [chemguard.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. uwaterloo.ca [uwaterloo.ca]

- 15. phmsa.dot.gov [phmsa.dot.gov]

- 16. UN/NA 1993 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]

The Ascendant Role of Substituted Butanones in Modern Research: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

The butanone framework, a seemingly simple four-carbon ketone, has emerged as a surprisingly versatile and powerful scaffold in the landscape of modern chemical and biological research. Its amenability to substitution at various positions allows for the generation of a vast chemical space, leading to compounds with a wide array of pharmacological and industrial applications. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive overview of the burgeoning research applications of substituted butanones. We will delve into their neuropharmacological, anticonvulsant, antimicrobial, and agricultural uses, providing not just a theoretical framework but also actionable, field-proven insights and detailed experimental protocols. Our narrative is grounded in the principles of scientific integrity, offering a self-validating system of knowledge supported by authoritative references.

I. Neuropharmacological Applications: The Cathinone Connection

Substituted butanones are perhaps most famously represented in the field of neuropharmacology by the synthetic cathinone class. These compounds, which are β-keto analogues of amphetamines, have a profound impact on monoamine neurotransmitter systems.[1][2]

Mechanism of Action: Modulating Monoamine Transporters

Synthetic cathinones exert their psychomotor stimulant effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] Their mechanism of action can be broadly categorized into two classes:

-

Transporter Releasers: Ring-substituted cathinones, such as mephedrone, act as substrates for these transporters. They are taken up into the presynaptic neuron and trigger the reverse transport of neurotransmitters, leading to a significant increase in extracellular monoamine levels.[1][3]

-

Transporter Inhibitors (Blockers): Cathinones with a pyrrolidine ring, like 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors of monoamine uptake. They block the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their signaling activity.[1][3]